molecular formula C12H19NO3 B12230940 8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12230940
M. Wt: 225.28 g/mol
InChI Key: ZJCCMQXFFYTWNJ-UHFFFAOYSA-N
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Description

8-(Oxolane-3-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Another method involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method provides an efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling-up techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets and pathways. For example, in the synthesis of 8-oxabicyclo[3.2.1]octanes, the compound undergoes nucleophilic attack, followed by 1,2-silyl migration and cyclization reactions . These reactions highlight the compound’s ability to participate in complex organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C12H19NO3/c14-11-5-9-1-2-10(6-11)13(9)12(15)8-3-4-16-7-8/h8-11,14H,1-7H2

InChI Key

ZJCCMQXFFYTWNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCOC3)O

Origin of Product

United States

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